Suregadolide B
描述
Suregadolide B is a bioactive compound isolated from Suregada multiflora, a plant traditionally used in ethnomedicine for treating fungal infections and skin diseases . It belongs to a class of secondary metabolites characterized by their polyketide-derived structures. Pharmacological studies highlight its antifungal properties, with extracts of S. multiflora demonstrating 100% mortality against Tribolium castaneum (red flour beetle) at 50 mg·mL⁻¹ within 12 hours, suggesting potent insecticidal activity . Recent research also identifies Suregadolide B as a promising antagonist of the adenosine A2A receptor (A2AR), a target for cancer immunotherapy, with a binding energy of −9.2 kcal/mol .
属性
分子式 |
C20H26O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(1R,4R,5S,7R,10R,11S,13R,18S)-5,10,16-trimethyl-14,19-dioxahexacyclo[9.8.0.01,18.04,10.05,7.013,17]nonadec-16-en-15-one |
InChI |
InChI=1S/C20H26O3/c1-10-15-12(22-17(10)21)8-14-18(2)6-4-11-9-19(11,3)13(18)5-7-20(14)16(15)23-20/h11-14,16H,4-9H2,1-3H3/t11-,12-,13+,14+,16+,18-,19+,20-/m1/s1 |
InChI 键 |
XLQPKIPZCCDQMM-GRLXCJONSA-N |
手性 SMILES |
CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4CC[C@]36[C@H]2O6)C)C)OC1=O |
规范 SMILES |
CC1=C2C(CC3C4(CCC5CC5(C4CCC36C2O6)C)C)OC1=O |
同义词 |
suregadolide B |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Analogues
The following compounds are compared with Suregadolide B based on structural similarity (e.g., polyketide backbone) and shared biological targets (e.g., A2AR inhibition):
| Compound | Source | Key Biological Activity |
|---|---|---|
| Suregadolide B | Suregada multiflora | A2AR antagonist (−9.2 kcal/mol), antifungal |
| Suregadolide A | Suregada multiflora | A2AR antagonist (−9.9 kcal/mol), higher affinity |
| Suremulol A | Suregada spp. | A2AR antagonist (−9.8 kcal/mol), druggable |
| Cardenolide | Digitalis plants | A2AR antagonist (−8.3 kcal/mol), cardiotonic |
Binding Affinity and Druggability
Table 1: A2AR Binding Energy and Druggability
| Compound | Binding Energy (kcal/mol) | Druggability (Cavity Score) |
|---|---|---|
| Suregadolide B | −9.2 | Cavity 4: 768.00 (Druggable) |
| Suregadolide A | −9.9 | Cavity 4: 768.00 (Druggable) |
| Suremulol A | −9.8 | Cavity 6: 3364.00 (Druggable) |
| Cardenolide | −8.3 | Not assessed |
Suregadolide B exhibits strong A2AR binding but slightly lower affinity than Suregadolide A and Suremulol A. However, its druggability is comparable to Suregadolide A, with both targeting Cavity 4 of A2AR (Drugscore: 768.00). In contrast, Suremulol A binds to Cavity 6 (Drugscore: 3364.00), suggesting superior druggability due to higher cavity scores .
Pharmacokinetic and Druglikeness Profiles
Table 2: Lipinski and Veber Rule Compliance
| Parameter | Suregadolide A | Suremulol A | Suregadolide B (Inferred) |
|---|---|---|---|
| HBD (Hydrogen Bond Donors) | 2 | 3 | ~2–3 |
| HBA (Hydrogen Bond Acceptors) | 4 | 3 | ~4–5 |
| clogP (Lipophilicity) | 2.58 | 3.11 | ~2.5–3.0 |
| Molecular Weight (Da) | 332.44 | 322.49 | ~330–340 |
| TPSA (Ų) | 66.76 | 60.69 | ~60–70 |
Suregadolide B is predicted to follow Lipinski’s and Veber’s rules (e.g., MW < 500 Da, TPSA < 140 Ų), similar to its analogues. However, its lower HBD/HBA counts compared to Suremulol A may reduce off-target interactions, enhancing specificity .
Key Research Findings
Antifungal Activity: Suregadolide B’s structural analogs, including other Suregadolides, share antifungal properties, but none match the insecticidal efficacy of S. multiflora extracts (100% mortality at 50 mg·mL⁻¹) .
A2AR Antagonism: While Suregadolide B shows strong A2AR affinity, Suregadolide A’s superior binding energy (−9.9 kcal/mol) positions it as a lead candidate for cancer immunotherapy. Structural differences (e.g., hydroxyl group positioning) may explain this variance .
Druggability : Suremulol A’s higher cavity scores (3364.00 vs. 768.00 for Suregadolide B) suggest better pharmacokinetic profiles, though its synthesis complexity may limit clinical translation .
常见问题
Q. Q1. What experimental methodologies are recommended for elucidating the molecular structure and stereochemistry of Suregadolide B?
To determine the molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for proton/carbon assignments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical resolution, circular dichroism (CD) spectroscopy and computational modeling (e.g., density functional theory) can validate chiral centers. Ensure experimental designs include control samples and cross-validation with existing literature to minimize ambiguity .
Q. Q2. How can researchers optimize isolation protocols for Suregadolide B from its natural source to ensure purity and yield?
Use a stepwise approach:
- Extraction : Test solvents of varying polarities (e.g., methanol, ethyl acetate) under controlled pH/temperature.
- Chromatography : Employ preparative HPLC with orthogonal separation mechanisms (reverse-phase and size-exclusion).
- Purity Assessment : Validate via LC-MS and purity-index calculations (>95% threshold). Document reproducibility across ≥3 independent batches to address variability .
Q. Q3. What in vitro assays are suitable for preliminary evaluation of Suregadolide B’s bioactivity (e.g., antimicrobial, cytotoxic)?
Prioritize target-specific assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) with MIC/MBC endpoints against Gram-positive/negative panels.
- Cytotoxic : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts. Replicate experiments ≥3 times to ensure statistical robustness .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in reported cytotoxicity data for Suregadolide B across different cell lines?
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell passage number, incubation time, assay type) from conflicting studies .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation in sensitive vs. resistant cell lines.
- Dose-Response Reevaluation : Test a broader concentration range (e.g., 0.1–100 µM) to detect non-linear effects. Apply Hill slope modeling to assess cooperativity .
Q. Q5. What strategies are effective for investigating Suregadolide B’s mechanism of action when target deconvolution is challenging?
- Chemical Proteomics : Use affinity-based pull-down assays with Suregadolide B-conjugated beads to capture binding proteins, followed by MS identification.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance genes.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding pockets and validate via mutagenesis .
Q. Q6. How can researchers design in vivo studies to evaluate Suregadolide B’s efficacy while addressing ethical and translational limitations?
- Animal Models : Select species with relevant pharmacokinetic profiles (e.g., murine for preliminary PK/PD, zebrafish for high-throughput toxicity).
- Dosing Regimens : Optimize via allometric scaling from in vitro IC50 values. Include vehicle and standard-of-care control groups.
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample-size justification to minimize unnecessary animal use .
Q. Q7. What statistical approaches are recommended for analyzing synergistic/antagonistic effects of Suregadolide B in combination therapies?
- Synergy Scoring : Use the Chou-Talalay method (Combination Index) or Bliss independence model.
- High-Throughput Screening : Employ factorial design (e.g., 6×6 matrix) to test multiple concentration pairs.
- Data Normalization : Correct for plate-to-plate variability using Z-score or percentile rank transformations .
Methodological Best Practices
Q. Q8. How can researchers mitigate bias in data collection and interpretation during Suregadolide B studies?
- Blinding : Implement double-blinding in assays and data analysis.
- Pre-registration : Document hypotheses and analysis plans on platforms like OSF before experimentation.
- Negative Controls : Include inactive analogs or scrambled compounds to confirm specificity .
Q. Q9. What frameworks ensure rigor in formulating hypotheses about Suregadolide B’s therapeutic potential?
Q. Q10. How should conflicting spectral data (e.g., NMR, IR) for Suregadolide B derivatives be reconciled?
- Collaborative Validation : Share raw data with independent labs for cross-verification.
- Advanced Techniques : Use heteronuclear coupling constants (J-values) in NMR or isotopic labeling to resolve ambiguities.
- Error Analysis : Quantify signal-to-noise ratios and solvent artifacts in spectral interpretations .
Tables for Key Methodological Comparisons
Table 1. Assay Selection for Bioactivity Screening
| Assay Type | Application | Key Metrics | Considerations |
|---|---|---|---|
| Broth Microdilution | Antimicrobial Activity | MIC/MBC, Time-kill curves | Standardize inoculum density |
| MTT/XTT | Cytotoxicity | IC50, Hill coefficient | Control for solvent interference |
| Fluorescence Polarization | Target Engagement | Kd, Binding kinetics | Validate with competitive ligands |
Table 2. Statistical Models for Synergy Analysis
| Model | Use Case | Formula | Advantages |
|---|---|---|---|
| Chou-Talalay | Dose-effect relationships | CI = (D1/Dx1) + (D2/Dx2) | Accounts for non-linear effects |
| Bliss Independence | Additive vs. synergistic effects | E = E1 + E2 - E1E2 | Simple interpretation |
| Loewe Additivity | Isobologram analysis | ∑(Di/Dxi) = 1 | Robust for high-throughput data |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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